1-{1-[3-(3-Chlorophenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione is a complex organic compound notable for its potential applications in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 334.77 g/mol. The compound features a unique structure that combines elements of azetidine and pyrrolidine rings, which are important in various biological activities.
The compound is classified under cyclic imides, specifically pyrrolidine derivatives, which are known for their diverse pharmacological properties. The presence of the chlorophenyl group enhances its potential as a therapeutic agent, possibly influencing its interaction with biological targets.
The synthesis of 1-{1-[3-(3-Chlorophenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione typically involves several key steps:
Technical details regarding reaction conditions, solvents, and catalysts are crucial for optimizing yield and purity but were not extensively detailed in the available literature.
The molecular structure of 1-{1-[3-(3-Chlorophenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione can be described using various chemical notations:
InChI=1S/C16H17ClN2O3/c17-13-4-2-1-3-11(13)5-6-14(20)18-9-12(10-18)19-15(21)7-8-16(19)22/h1-4,12H,5-10H2OQUSSZGXFXGXQJ-UHFFFAOYSA-NC1CC(=O)N(C1=O)C2CN(C2)C(=O)CCC3=CC=CC=C3ClThese notations provide insights into the compound's connectivity and stereochemistry. The presence of multiple functional groups suggests a rich chemistry that could be explored further.
The compound is likely to undergo several chemical reactions due to its functional groups:
Technical details about specific reaction conditions and yields were not provided in the available literature but are essential for practical applications.
The mechanism of action for 1-{1-[3-(3-Chlorophenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione is not explicitly detailed in the literature but can be inferred from related compounds:
Further experimental studies would be necessary to elucidate its specific mechanism of action.
The physical and chemical properties of 1-{1-[3-(3-Chlorophenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione include:
Additional properties such as melting point, boiling point, and spectral data (e.g., infrared spectroscopy, nuclear magnetic resonance spectroscopy) would provide further insights but were not available from the sources reviewed.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: